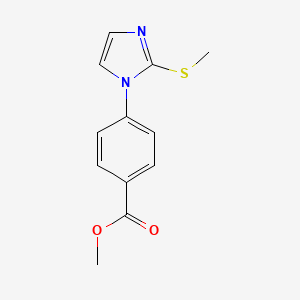

4-(2-Methylsulfanyl-imidazol-1-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives . Another synthesis method involves the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The molecular weight of 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid is 234.28 .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid has a molecular weight of 234.28 . It is a powder with a storage temperature at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Transesterification/Acylation Reactions : N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts for transesterification reactions between esters and alcohols. These compounds, characterized by substitutions such as "4-(2-Methylsulfanyl-imidazol-1-yl)-", facilitate the acylation of alcohols at low catalyst loadings and room temperature, proving their versatility and efficiency in organic synthesis (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).

Medicinal Chemistry

- Dual Endothelin/Angiotensin II Receptor Antagonists : Compounds featuring the "4'-[(imidazol-1-yl)methyl]biphenylsulfonamides" structure, related to "4-(2-Methylsulfanyl-imidazol-1-yl)-", exhibit potent antagonist activity against both angiotensin II AT(1) and endothelin ET(A) receptors. This dual-acting mechanism could provide significant benefits in treating hypertension, heart failure, and other cardiovascular diseases (Tellew et al., 2003).

Material Science

- Spin-Crossover Iron(II) Complexes : The study of 2-Methylimidazol-4-yl-methylideneamino-2-ethylpyridine and its iron(II) complexes has shown significant spin crossover (SCO) properties. These materials, which can switch between high-spin and low-spin states due to external stimuli (temperature, pressure, light), have potential applications in sensors, displays, and memory devices (Nishi et al., 2010).

Miscellaneous

- Coordination Polymers : Research on coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands has revealed diverse structural frameworks with potential applications in catalysis, molecular recognition, and as luminescent materials (Hao, Zhao, Yu, Hecke, & Cui, 2014).

- Ionic Liquids : The synthesis and characterization of (ferrocenylmethyl)imidazolium and (ferrocenylmethyl)triazolium room temperature ionic liquids have been reported. These novel ionic liquids, incorporating organometallic moieties, exhibit unique physical properties with potential uses in green chemistry and catalysis (Gao, Twamley, & Shreeve, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Eigenschaften

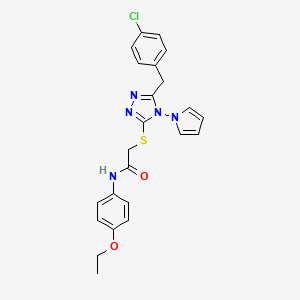

IUPAC Name |

methyl 4-(2-methylsulfanylimidazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-11(15)9-3-5-10(6-4-9)14-8-7-13-12(14)17-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOIYWTHCLFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CN=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylsulfanyl-imidazol-1-yl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)